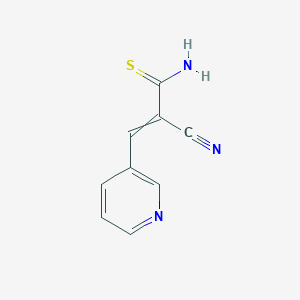
2-Cyano-3-pyridin-3-ylprop-2-enethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide is a chemical compound with the molecular formula C9H7N3S and a molecular weight of 189.24 g/mol It is characterized by the presence of a cyano group, a pyridine ring, and a thioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide typically involves the reaction of 3-pyridinecarboxaldehyde with malononitrile and elemental sulfur in the presence of a base such as piperidine . The reaction is carried out under reflux conditions, and the product is obtained after purification by recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The thioamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the thioamide group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thioamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential antiproliferative activity against cancer cell lines.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties.
Biological Research: It can be used as a probe to study biological pathways and interactions involving thioamide-containing compounds.
Wirkmechanismus
The mechanism of action of 2-cyano-3-(pyridin-3-yl)prop-2-enethioamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or proteins involved in cancer cell proliferation. The cyano group and thioamide moiety are key functional groups that contribute to its biological activity by forming interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-cyano-3-(pyridin-2-yl)prop-2-enethioamide
- 2-cyano-3-(pyridin-4-yl)prop-2-enethioamide
- 3-cyano-2-(pyridin-3-yl)prop-2-enethioamide
Uniqueness
2-cyano-3-(pyridin-3-yl)prop-2-enethioamide is unique due to the specific positioning of the cyano and thioamide groups, which influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C9H7N3S |
|---|---|
Molekulargewicht |
189.24 g/mol |
IUPAC-Name |
2-cyano-3-pyridin-3-ylprop-2-enethioamide |
InChI |
InChI=1S/C9H7N3S/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13) |
InChI-Schlüssel |
PNSDADFWVJVLIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2S)-2-amino-2-methylcyclopentyl]methanol](/img/structure/B14791882.png)

![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
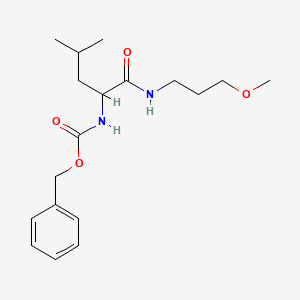
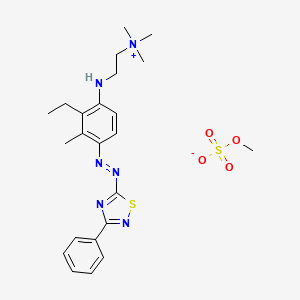
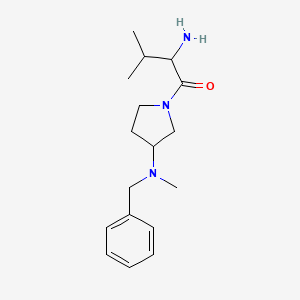
![N-[4-(1,4-Dihydro-1-methyl-2,4-dioxo-3(2H)-quinazolinyl)-3,5-diethylphenyl]-5-(dimethylamino)-1-naphthalenesulfonamide](/img/structure/B14791920.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)
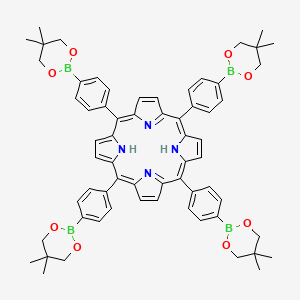

![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)

